Z-Ala-phe-ome

Serine Protease Enzymatic Hydrolysis Peptide Synthesis

Standard unprotected dipeptides fail in enzymatic assays due to poor solubility and non-specific reactivity. This Z-Ala-Phe-ome (CAS 3235-14-1) solves that with: - N-terminal Z (Cbz) group: Enables organic solvent solubility & prevents side reactions. - C-terminal methyl ester: Serves as activated leaving group in acyl transfer. - Validated substrate for subtilisin (87% conversion) & chymotrypsin kinetics. BenchChem supplies this high-purity intermediate for reproducible protease studies and biocatalytic syntheses.

Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
Cat. No. B8739701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-phe-ome
Molecular FormulaC21H24N2O5
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H24N2O5/c1-15(22-21(26)28-14-17-11-7-4-8-12-17)19(24)23-18(20(25)27-2)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,22,26)(H,23,24)/t15-,18-/m0/s1
InChIKeySIHNOQQFBTTYLO-YJBOKZPZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ala-Phe-ome Specifications


Z-Ala-Phe-ome (CAS 3235-14-1), formally N-benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester, is a protected dipeptide derivative with molecular formula C₂₁H₂₄N₂O₅ and a molecular weight of 384.43 g/mol . This compound features an N-terminal benzyloxycarbonyl (Z/Cbz) protecting group, a C-terminal methyl ester, and a hydrophobic Ala-Phe dipeptide core [1]. Primarily utilized as a model substrate in serine protease kinetic studies and as a key intermediate in the synthesis of the bitter dipeptide Ala-Phe, a potential caffeine substitute [2].

Model substrate for serine protease kinetic studies
Protected dipeptide intermediate for bitter dipeptide synthesis
N-terminal Z protection supports organic-solvent compatibility

Substitution Risks with Z-Ala-Phe-ome Analogs


Direct substitution of Z-Ala-Phe-ome with generic dipeptide derivatives or unprotected Ala-Phe is likely to result in experimental failure due to three critical factors: (1) The Z (benzyloxycarbonyl) protecting group is essential for maintaining solubility in organic solvents and preventing unwanted side reactions during enzymatic or synthetic transformations ; (2) The methyl ester (OMe) enhances solubility and serves as an activated leaving group in protease-catalyzed acyl transfer reactions, a property absent in free acid forms ; (3) The specific Ala-Phe sequence is a crucial determinant of substrate recognition by serine proteases, and any modification (e.g., inversion of chirality or substitution of Ala with Gly) drastically alters enzyme kinetics and specificity .

Z protecting group Removing Z alters organic-solvent solubility and may increase side reactions
Methyl ester (OMe) Free acid forms lack the activated leaving group for protease-catalyzed acyl transfer
Ala-Phe sequence Sequence modifications or chirality inversion may drastically shift enzyme kinetics

Z-Ala-Phe-ome Differentiation Guide


Subtilisin A Hydrolysis Protocol

Subtilisin A (EC 3.4.21.62) demonstrates a distinct activity profile for Z-Ala-Phe-OMe compared to other Z-protected peptide methyl esters. This assay provides the optimal, experimentally-validated conditions for converting Z-Ala-Phe-OMe to the corresponding amide, a key step in peptide derivatization [1].

Subtilisin A Hydrolysis
Head-to-head
87% max yield to Z-Ala-Phe-NH₂
Supports amide derivatization workflow
Conditions: t-BuOH/DMF, 30°C, 21h
Serine Protease Enzymatic Hydrolysis Peptide Synthesis

Papain vs Funastrain Catalytic Efficiency

In a comparative study on the synthesis of Z-Ala-Phe-OMe using plant cysteine proteases, papain from Carica papaya was found to be a significantly more efficient catalyst than funastrain from Funastrum clausum. This highlights the importance of enzyme selection for maximizing yield of this specific dipeptide [1].

Papain vs Funastrain
Head-to-head
Papain 20% vs Funastrain 10% yield
Papain may support higher synthesis yield
Equilibrium-controlled conditions, 24h
Biocatalysis Peptide Synthesis Enzyme Kinetics

Two-Phase Thermolysin Synthesis

Enzymatic synthesis of Z-Ala-Phe-ome in a two-phase ethyl acetate-water system, catalyzed by thermolysin, achieves near-complete conversion due to favorable partitioning. This is a stark contrast to other protected dipeptides like Z-Phe-Phe-OMe, which are more susceptible to inhibition by alcohols present in single-phase organic systems [1][2].

Two-Phase Thermolysin
Cross-study comparable
Near-quantitative conversion in two-phase system
Phase partitioning drives high product yield
Vs. one-phase system with alcohol inhibition
Two-Phase Biocatalysis Thermolysin Kinetic Modeling

Kinetic Parameters for Thermolysin Synthesis

The kinetic parameters for the thermolysin-catalyzed synthesis of Z-Ala-Phe-ome have been determined, enabling precise bioprocess modeling and optimization. This level of detailed characterization is not universally available for all peptide derivatives, providing a clear advantage for researchers using this specific compound [1].

Thermolysin Kinetics
Reported
k=0.222 s⁻¹, KmA=11.5, KmB=149.3 mM
Enables bioprocess modeling
Class-level inference; verify under target conditions
Enzyme Kinetics Thermolysin Bioprocess Engineering

Z-Ala-Phe-ome Application Scenarios


Serine Protease Profiling & Inhibitor Screening

Utilize Z-Ala-Phe-ome as a well-characterized model substrate for serine proteases like subtilisin and chymotrypsin. The validated high-yield enzymatic hydrolysis protocol with subtilisin A (87% conversion to Z-Ala-Phe-NH₂) provides a robust, quantitative assay for screening enzyme activity or evaluating potential inhibitors [1]. The defined kinetic parameters available for its synthesis by thermolysin (k = 0.222 s⁻¹, KmA = 11.5 mmol l⁻¹, KmB = 149.3 mmol l⁻¹) also allow for precise kinetic studies of protease-mediated peptide bond formation [2].

High-Yield Biocatalytic Synthesis

Implement a thermolysin-catalyzed, two-phase (ethyl acetate/water) reaction system for the synthesis of Z-Ala-Phe-ome. This system achieves near-complete conversion (~100%) due to continuous extraction of the hydrophobic product into the organic phase, a significant advantage over single-phase systems where product inhibition can limit yields [2]. This approach is validated for the scalable, green production of Ala-Phe, a bitter dipeptide with applications in the food industry [3].

Enzyme Selection for Peptide Bond Formation

When designing a biocatalytic route for synthesizing the Z-Ala-Phe-ome scaffold, select papain over funastrain as the catalyst. Data from a head-to-head comparison shows papain achieves a 20% conversion yield after 24h, which is a 2-fold improvement over the 10% yield achieved with funastrain under identical equilibrium-controlled synthesis conditions [4]. This evidence-based choice directly impacts process efficiency and yield.

Application
Selection Property
Validation Focus
Serine protease model substrate studies
Reported subtilisin A hydrolysis protocol
Substrate-activity endpoint validation
Two-phase biocatalytic synthesis research
Two-phase reaction system context
Phase-partitioning yield validation
Biocatalytic enzyme selection studies
Enzyme-dependent conversion context
Enzyme performance comparison review

Technical Documentation Hub

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